molecular formula C11H13NOS B3375259 N-cyclopropyl-4-(methylsulfanyl)benzamide CAS No. 1088204-17-4

N-cyclopropyl-4-(methylsulfanyl)benzamide

Cat. No.: B3375259
CAS No.: 1088204-17-4
M. Wt: 207.29 g/mol
InChI Key: ZPEUMWXRXJPJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(methylsulfanyl)benzamide (CAS 1088204-17-4) is a benzamide derivative with the molecular formula C₁₁H₁₃NOS and a molecular weight of 207.29 g/mol . This compound is supplied as a high-purity material (≥95%) and should be stored sealed in a dry environment at 2-8°C . Benzamide derivatives are a significant class of compounds in medicinal chemistry, extensively investigated for their diverse biological properties and potential in exploring novel drug candidates . The core benzamide structure is shared by compounds studied for various activities, including antiviral applications against filoviruses, highlighting the research value of this chemical scaffold in early-stage drug discovery . As a research chemical, this compound serves as a valuable building block and reference standard in analytical, pharmacological, and synthetic chemistry studies. This product is intended for research and further manufacturing use only, is not for direct human use, and should be handled by qualified professionals . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-14-10-6-2-8(3-7-10)11(13)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEUMWXRXJPJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Current Research Landscape and Academic Significance of N Cyclopropyl 4 Methylsulfanyl Benzamide

Context within Benzamide (B126) Chemical Research

Benzamides are a well-established class of compounds characterized by a benzene (B151609) ring attached to a carboxamide group. sigmaaldrich.com This structural motif is a cornerstone in medicinal chemistry and materials science. nih.gov Benzamide derivatives are known to exhibit a wide array of biological activities and are integral to the synthesis of numerous biologically active molecules. nih.gov The amide bond is a fundamental component of many active pharmaceutical ingredients, contributing to their stability and ability to interact with biological targets. nih.gov

The versatility of the benzamide structure allows for extensive modification, enabling researchers to fine-tune the chemical and physical properties of the resulting molecules. nih.gov Research into benzamides is a dynamic field, with ongoing efforts to synthesize novel derivatives with enhanced or new functionalities, such as anti-inflammatory, antimicrobial, or anticancer properties. nih.govnih.gov Compounds within this class are also investigated for their applications in creating advanced polymers and as intermediates in complex organic syntheses. nih.gov

Importance of Cyclopropyl (B3062369) and Methylsulfanyl Moieties in Compound Design

The unique properties of N-cyclopropyl-4-(methylsulfanyl)benzamide are largely defined by the presence of its cyclopropyl and methylsulfanyl groups. Both of these moieties are strategically employed in modern drug design to enhance the performance of bioactive molecules.

The cyclopropyl group is a three-membered ring that, despite its simple structure, imparts significant and desirable characteristics to a molecule. prepchem.comgoogle.com Its inclusion is a widely used strategy in medicinal chemistry for several reasons: epfl.ch

Conformational Rigidity: The rigid nature of the cyclopropyl ring helps to lock the conformation of a molecule, which can lead to more favorable and selective binding to biological targets. google.comrsc.org

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making the group less susceptible to oxidative metabolism by enzymes like cytochrome P450. google.com This can increase a drug's half-life.

Potency and Permeability: This moiety can enhance a compound's potency and improve its ability to cross biological membranes, including the blood-brain barrier. epfl.ch

Reduced Off-Target Effects: By providing conformational constraint and altering physicochemical properties, the cyclopropyl group can help minimize interactions with unintended biological targets. prepchem.comepfl.ch

The methylsulfanyl group (-SCH3), also known as a thioether, is another functionally significant moiety in compound design. Sulfur-containing groups are present in numerous approved drugs and are valued for their ability to modulate a molecule's properties. rsc.org The methylsulfanyl group specifically can:

Influence Lipophilicity: The inclusion of a thioether can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its solubility, absorption, and distribution in the body.

Metabolic Handle: While sometimes introduced to improve metabolic stability, the sulfur atom can also serve as a site for metabolism (oxidation to sulfoxide (B87167) or sulfone), which can be a useful feature in designing prodrugs or influencing a compound's pharmacokinetic profile.

Engage in Specific Interactions: The sulfur atom can participate in unique non-covalent interactions with biological targets, potentially enhancing binding affinity and potency.

Table 1: Attributes of Key Moieties in Compound Design

Moiety Key Contributions to Molecular Properties
Cyclopropyl Group Increases metabolic stability, enhances potency, provides conformational rigidity, can improve brain permeability, and reduces off-target effects. prepchem.comgoogle.comepfl.chgoogle.com
Methylsulfanyl Group Modulates lipophilicity and solubility, can act as a metabolic handle (oxidation to sulfoxide/sulfone), and engages in specific binding interactions. rsc.org

Overview of Key Research Disciplines Investigating the Compound

Given the functional importance of its constituent parts, this compound is a compound of potential interest across several research disciplines, even in the absence of extensive specific studies.

Medicinal Chemistry and Drug Discovery: The combination of a benzamide scaffold, a cyclopropyl group for stability and potency, and a methylsulfanyl group for property modulation makes this compound a prime candidate for synthesis and screening in drug discovery programs. Related N-cyclopropyl benzamide structures have been investigated as inhibitors of enzymes like p38α MAP kinase for inflammatory diseases and in the context of attenuating osteoclast differentiation. nih.govnih.gov

Organic and Synthetic Chemistry: The development of efficient and novel methods for the synthesis of molecules like this compound is a significant area of research. This includes exploring new ways to achieve N-cyclopropylation of amides or to introduce the methylsulfanyl group onto the benzamide core. epfl.ch

Chemical Biology: Once synthesized, this compound could be used as a chemical probe to study biological pathways. Its potential interactions with various enzymes and receptors could be explored to better understand disease mechanisms.

While direct research on this compound is limited, the established significance of its chemical components strongly suggests its potential as a valuable molecule for future scientific exploration.

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes for N-cyclopropyl-4-(methylsulfanyl)benzamide

The construction of this compound hinges on the strategic assembly of its key fragments. Modern synthetic approaches focus on efficient and high-yielding preparations of the necessary precursors, followed by robust amidation reactions.

Precursor Synthesis and Derivatization Strategies

The primary precursors for the synthesis of this compound are 4-(methylsulfanyl)benzoic acid and cyclopropylamine (B47189).

The synthesis of 4-(methylsulfanyl)benzoic acid can be approached through several routes. One common method involves the nucleophilic substitution of a para-halobenzoic acid, such as 4-bromobenzoic acid, with a methylthiolate source. Alternatively, the oxidation of 4-methylthio-toluene provides another viable pathway.

Cyclopropylamine , a key component imparting unique conformational constraints, is synthesized through various established methods. These include the Hofmann rearrangement of cyclopropanecarboxamide, the Curtius rearrangement of cyclopropanecarbonyl azide, and the reduction of cyclopropanecarbonitrile. prepchem.comrsc.org More recent advancements have focused on developing greener and more efficient synthetic protocols. publish.csiro.au

Amidation and Coupling Reaction Optimization

The formation of the amide bond between 4-(methylsulfanyl)benzoic acid and cyclopropylamine is a critical step in the synthesis of the title compound. Direct condensation of the carboxylic acid and amine is generally inefficient and requires activation of the carboxylic acid. youtube.com A variety of coupling reagents have been developed to facilitate this transformation with high efficiency and under mild conditions. hepatochem.comrsc.org

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. hepatochem.com Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective. hepatochem.comluxembourg-bio.com

The optimization of the reaction conditions, including the choice of solvent, base, and reaction temperature, is crucial for maximizing the yield and purity of this compound.

Table 1: Common Coupling Reagents for Amide Bond Synthesis

Coupling Reagent Class Examples Key Features
Carbodiimides DCC, DIC, EDC Widely used, cost-effective.
Phosphonium Salts BOP, PyBOP High coupling efficiency, low racemization. hepatochem.com

Stereoselective Synthesis Approaches for this compound Analogs

The synthesis of chiral analogs of this compound, where stereocenters are introduced on the cyclopropyl (B3062369) ring or the benzamide (B126) core, is an area of growing interest. Stereoselective synthesis of substituted cyclopropylamines can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. acs.org

Enzymatic and chemo-catalytic methods have emerged as powerful tools for the enantioselective synthesis of cyclopropane-containing molecules. acs.org For instance, engineered enzymes can catalyze the cyclopropanation of alkenes with high stereocontrol. acs.org The resulting chiral cyclopropylamines can then be coupled with 4-(methylsulfanyl)benzoic acid to yield enantiomerically enriched analogs of the target molecule. These stereoselective approaches are crucial for investigating the structure-activity relationships of these compounds in various applications.

Chemical Transformations and Reactivity Profiling of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with tailored properties.

Oxidation Pathways of the Methylsulfanyl Group (e.g., to sulfoxide (B87167), sulfone) and their Synthetic Implications

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxide and sulfone analogs. The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone can be challenging. bohrium.com

Various oxidizing agents can be employed for this transformation. Mild oxidants such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) in acetic acid can selectively produce the N-cyclopropyl-4-(methylsulfinyl)benzamide . bohrium.commdpi.com Stronger oxidizing agents, or an excess of the oxidant, will lead to the formation of the N-cyclopropyl-4-(methylsulfonyl)benzamide . orientjchem.orgacs.org Reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the complete oxidation to the sulfone. orientjchem.org

The electronic properties of the benzamide ring can influence the oxidation process. Electron-withdrawing groups on the aromatic ring can sometimes hinder the oxidation, while electron-donating groups may facilitate it. bohrium.com The synthesis of these oxidized derivatives is significant as the sulfoxide and sulfone functionalities can dramatically alter the physicochemical and biological properties of the parent molecule.

Table 2: Oxidation of the Methylsulfanyl Group

Product Oxidizing Agent Typical Conditions
N-cyclopropyl-4-(methylsulfinyl)benzamide NaIO₄, H₂O₂ (1 eq.) Controlled stoichiometry, mild conditions. bohrium.commdpi.com

Modifications and Substitutions on the Benzamide Core

The benzamide core of this compound provides a versatile platform for further functionalization. Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the benzene (B151609) ring. The position of substitution is directed by the existing groups on the ring, primarily the amide and methylsulfanyl groups. youtube.com

For instance, halogenation reactions can introduce bromine or chlorine atoms onto the aromatic ring. nih.gov Nitration followed by reduction can be used to install an amino group, which can then be further derivatized. Friedel-Crafts acylation or alkylation can also be employed to introduce new carbon-carbon bonds, although the reaction conditions must be carefully controlled to avoid side reactions. nih.gov These modifications allow for a systematic exploration of the structure-activity relationship by altering the electronic and steric properties of the molecule. publish.csiro.auacs.org

Palladium-Catalyzed Reactions and Ring-Opening Processes of Cyclopropyl-Benzamide Derivatives

The unique structural and electronic properties of the cyclopropyl group, coupled with the directing ability of the benzamide functionality, make N-cyclopropyl-benzamide derivatives versatile substrates in modern synthetic organic chemistry. Palladium catalysis, in particular, has emerged as a powerful tool for the functionalization of these molecules, while ring-opening processes offer pathways to novel molecular scaffolds. This section explores the advanced synthetic methodologies involving palladium-catalyzed reactions and ring-opening transformations of cyclopropyl-benzamide derivatives, with a conceptual focus on this compound.

Palladium-catalyzed reactions of cyclopropyl-benzamide derivatives often leverage the amide group as a directing group to achieve high selectivity in C-H activation and functionalization. nih.govnih.gov The inherent strain of the cyclopropane (B1198618) ring also makes it susceptible to catalytic transformations, including ring-opening reactions that can lead to the formation of more complex structures. researchgate.net

One of the most significant applications of palladium catalysis in this context is the directed C-H functionalization of the cyclopropyl or aryl moieties. The amide nitrogen can coordinate to the palladium center, bringing the catalyst into close proximity to specific C-H bonds and facilitating their cleavage. nih.gov This strategy enables the introduction of a wide range of functional groups at positions that would be difficult to access through traditional methods. For instance, palladium-catalyzed arylation can create new carbon-carbon bonds, expanding the molecular complexity of the benzamide derivative. nih.gov

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous cyclopropyl-benzamide systems provides a strong basis for predicting its behavior. The general scheme for a palladium-catalyzed C-H arylation of a cyclopropyl-benzamide derivative is depicted below.

General Scheme for Palladium-Catalyzed C-H Arylation: N-cyclopropyl-Ar-benzamide + Ar'-X --(Pd catalyst, Ligand, Base)--> N-(aryl-cyclopropyl)-Ar-benzamide

In such reactions, a palladium(II) catalyst, often in the form of palladium(II) acetate, is commonly used in conjunction with a ligand and a base. semanticscholar.orgnih.gov The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky phosphine (B1218219) ligands such as SPhos being effective in similar cross-coupling reactions. semanticscholar.orgnih.gov The base, typically a carbonate or phosphate, is essential for the catalytic cycle. semanticscholar.orgnih.gov

Interactive Table: Representative Conditions for Palladium-Catalyzed C-H Arylation of Cyclopropylamide Derivatives

Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 90 Good
Pd(OAc)₂ PCy₃ K₂CO₃ Dioxane 100-120 Moderate to Good

This table presents generalized conditions based on studies of related cyclopropyl and benzamide compounds. semanticscholar.orgnih.govmdpi.com The specific yields and optimal conditions would need to be determined empirically for this compound.

Ring-opening processes of N-cyclopropyl-amides offer another avenue for synthetic diversification. These reactions can be promoted by transition metals or Lewis acids, leading to the formation of linear or heterocyclic products. researchgate.netrsc.org For example, palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to produce α,β-unsaturated ketones stereoselectively. researchgate.net While this specific reaction involves a ketone, the underlying principle of palladium-catalyzed cleavage of the cyclopropane ring is relevant.

Furthermore, non-palladium-catalyzed ring-opening reactions of N-cyclopropyl-amides have been reported. For instance, treatment with aluminum chloride (AlCl₃) can induce a rearrangement to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org This transformation is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate. rsc.org Another study has shown that cyclopropyl amides can undergo a ring-expanding reaction in the presence of triphenylphosphine (B44618) and carbon tetrahalide to yield N-substituted pyrrolidin-2-ones. nih.gov

The potential for these transformations highlights the synthetic utility of the cyclopropyl-benzamide scaffold. The interplay between the stable, yet reactive, cyclopropane ring and the directing benzamide group allows for a range of controlled chemical modifications.

Molecular Design, Structure Activity Relationship Sar , and Analog Development

Rational Design Principles for N-cyclopropyl-4-(methylsulfanyl)benzamide Scaffolds

The cyclopropyl (B3062369) group is a highly valued substituent in medicinal chemistry due to its unique structural and electronic characteristics. nih.govnih.gov Its incorporation into molecules like this compound is a deliberate design choice aimed at leveraging its distinct properties.

The three-membered ring of cyclopropane (B1198618) is conformationally rigid, which can be advantageous in drug design. nih.gov This rigidity helps to lock the conformation of the N-substituent, reducing the entropic penalty upon binding to a biological target. nih.gov By constraining the spatial arrangement of functional groups, the cyclopropyl moiety can enhance a molecule's binding affinity and selectivity for its target. sigmaaldrich.com

Topologically, the cyclopropyl ring is characterized by its planarity and short C-C bonds with enhanced π-character. nih.gov These features can influence the molecule's metabolic stability. The C-H bonds of a cyclopropyl group are stronger than those in acyclic alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to improved pharmacokinetic properties.

In the broader context of benzamide (B126) derivatives, the nature of the substituent on the phenyl ring is a critical determinant of activity. Both electron-donating and electron-withdrawing groups can modulate the properties of the entire molecule, affecting everything from receptor binding to metabolic stability.

The benzamide linker is a common structural motif in biologically active compounds, serving as a rigid and planar scaffold that properly orients the N-substituent and the substituted phenyl ring for optimal interaction with a target. researchgate.net The amide bond itself is a key site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H proton acting as a hydrogen bond donor.

The planarity of the amide bond, due to the delocalization of the nitrogen lone pair into the carbonyl group, restricts the rotation around the C-N bond. This rigidity helps to pre-organize the molecule into a conformation that is favorable for binding. The linker also provides a specific distance and geometry between the two flanking chemical moieties, which is often critical for fitting into a binding site.

In various studies of benzamide-containing molecules, the linker has been shown to be essential for maintaining potent biological activity. Modifications to the linker, such as altering its length or flexibility, can have a profound impact on the compound's efficacy. nih.gov For example, in a series of benzodioxane-benzamide FtsZ inhibitors, the length of the linker between the benzamide and benzodioxane moieties was found to be crucial for optimal fitting into the hydrophobic subpocket of the target protein.

Systematic Structural Modifications and Their Impact on Research Outcomes

The systematic modification of the this compound scaffold is a standard approach in medicinal chemistry to probe structure-activity relationships (SAR). By making controlled changes to different parts of the molecule, researchers can identify which features are essential for a desired outcome and which can be altered to fine-tune properties.

The N-cyclopropyl group is a key feature that can be modified to understand its role in a compound's activity. Variations can include replacing the cyclopropyl ring with other small alkyl or cycloalkyl groups, or introducing substituents onto the cyclopropyl ring itself.

For instance, in studies of other bioactive amides, replacing a cyclopropyl group with a dimethyl or other alkyl groups has been explored. In a series of TRPV1 antagonists, cyclopropyl amides were investigated alongside dimethyl and reverse amide analogs to probe the structure-activity relationships in the propanamide region of the molecules. Such modifications can impact potency and selectivity by altering the conformational constraints and hydrophobic interactions in the binding pocket.

Ring-opening reactions of N-cyclopropylamides have also been investigated, leading to the formation of N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. While this represents a more drastic chemical transformation, it highlights the reactivity of the cyclopropyl group and the potential for creating diverse chemical scaffolds from a common starting material.

The following table summarizes the impact of N-substituent variations in a related series of anti-inflammatory and analgesic benzamides. nih.gov

Compound N-Substituent Anti-inflammatory Activity (% inhibition of edema) Analgesic Activity (% protection)
Reference Compound4-(tert-butyl)cyclohexyl5560
Analog 14-ethylcyclohexyl4852

This data illustrates that even seemingly small changes to the N-substituent can influence biological activity.

Modifying the substituents on the phenyl ring and altering the benzamide core are common strategies to optimize the properties of benzamide-based compounds.

Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring can dramatically alter a compound's electronic and steric profile, thereby affecting its biological activity. In the case of this compound, the methylsulfanyl group could be replaced with other groups to probe the importance of its electronic and steric contributions. For example, replacing it with an electron-withdrawing group like a nitro or cyano group, or a more strongly electron-donating group like a methoxy (B1213986) or amino group, would systematically alter the electronic properties of the phenyl ring.

In a study of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as M1 muscarinic acetylcholine (B1216132) receptor antagonists, various substituents were placed on the benzamide phenyl ring. This led to the discovery that certain substitutions could improve antagonist activity while maintaining selectivity.

The following table presents SAR data for a series of N-phenylbenzamide derivatives, highlighting the effect of phenyl ring substitution on antimicrobial activity. nanobioletters.com

Compound ID Benzamide Phenyl Substituent MIC (μg/mL) vs. B. subtilis MIC (μg/mL) vs. E. coli
5a4-OH6.253.12
6bUnsubstituted>100>100
6cUnsubstituted (different N-phenyl)6.253.12

Benzamide Modifications: The benzamide core itself can be modified. For example, the amide bond can be replaced with a bioisostere, such as a thioamide, to alter its hydrogen bonding capabilities and electronic properties. In a study of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives, the thioamide moiety was a key feature of the synthesized compounds which showed antiproliferative and antifungal activities. nih.gov

Conformationally Restricted Analogs of this compound

The inherent flexibility of molecules can be both an advantage and a hindrance in drug design. While flexibility allows a molecule to adopt an optimal conformation for binding to a biological target, it can also lead to interactions with off-target molecules, resulting in unwanted side effects. Furthermore, a flexible molecule pays an entropic penalty upon binding, which can reduce its affinity. Conformationally restricted analogs are designed to lock the molecule into a specific, biologically active conformation, thereby increasing potency and selectivity.

NMR studies on simple secondary N-cyclopropyl amides have revealed interesting conformational features. Unlike other secondary acetamides that predominantly adopt an anti conformation around the N-cPr bond, N-cyclopropylacetamide shows a preference for an ortho conformation. nih.gov Additionally, a significant population of the cis (E-rotamer) conformation around the amide bond is observed in apolar solvents, a rarity for most secondary amides due to steric hindrance. nih.gov This unusual conformational behavior of the N-cyclopropyl group suggests that introducing rigidity into the structure could have a profound impact on biological activity.

While specific research on conformationally restricted analogs of this compound is limited in publicly available literature, the principles of conformational locking can be applied. Introducing cyclic structures or incorporating double bonds to restrict rotation around key single bonds are common strategies. For instance, incorporating the cyclopropylamine (B47189) moiety into a larger, rigid ring system or fusing a ring to the benzamide portion would create such rigid analogs. The synthesis and biological evaluation of these constrained structures would provide invaluable data for understanding the bioactive conformation of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Development of Predictive Models for Biological Activity

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. For this compound analogs, this would involve synthesizing a library of derivatives with variations at different positions of the molecule and testing their biological effects.

While a specific, publicly available QSAR model for this compound analogs is not readily found, studies on other benzamide derivatives have demonstrated the utility of this approach. For example, QSAR models have been successfully developed for substituted benzamides to predict their antimicrobial activity. nih.gov These models often employ statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms. The predictive power of these models is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A high q² value indicates a model's ability to accurately predict the activity of new compounds.

A hypothetical QSAR study on this compound analogs might involve generating a set of derivatives and their corresponding biological activities, as illustrated in the interactive table below.

Compound ID4-substituentN-substituentBiological Activity (IC₅₀, µM)
NCB-001 -S-CH₃cyclopropylData not available
NCB-002 -SO-CH₃cyclopropylData not available
NCB-003 -SO₂-CH₃cyclopropylData not available
NCB-004 -S-CH₃isopropylData not available
NCB-005 -S-CH₃cyclobutylData not available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for these exact analogs are not available in the cited literature.

Identification of Key Physicochemical Descriptors and Pharmacophoric Features

A crucial outcome of QSAR modeling is the identification of the key physicochemical properties and structural features (pharmacophores) that are important for biological activity. These descriptors can be categorized as electronic, steric, or hydrophobic in nature.

For benzamide derivatives, research has shown that various descriptors can influence their biological activity. Studies on different classes of benzamides have highlighted the importance of lipophilicity (often expressed as logP), polar surface area (PSA), and specific electronic properties of the substituents. nih.gov In some QSAR models for substituted benzamides, topological descriptors, which describe the connectivity and shape of the molecule, have been found to be significant. nih.gov

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound analogs might include features such as a hydrogen bond donor (the N-H of the amide), a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic region (the cyclopropyl group), and an aromatic ring. The nature of the 4-substituent (the methylsulfanyl group) would also contribute significantly to the electronic and hydrophobic properties of the molecule.

The table below lists some key physicochemical descriptors that are commonly investigated in QSAR studies and would be relevant for analyzing this compound analogs.

DescriptorDescriptionPotential Impact on Activity
LogP Octanol-water partition coefficientMeasures the hydrophobicity of the molecule, which can influence cell membrane permeability and binding to hydrophobic pockets in a target protein.
TPSA Topological Polar Surface AreaRepresents the surface area of polar atoms in a molecule. It is a good predictor of drug absorption and transport.
Molecular Weight The mass of the moleculeCan affect diffusion rates and steric interactions with the binding site.
Hammett Constant (σ) Electronic effect of a substituentDescribes the electron-donating or electron-withdrawing nature of a substituent on the aromatic ring, which can influence binding interactions.
Steric Parameters (e.g., MR) Molar refractivityRelates to the volume and polarizability of a substituent, affecting steric fit within a binding pocket.

This table presents a general overview of descriptors and their potential impact. Specific values and their correlation with activity would need to be determined through a dedicated QSAR study.

Computational and Theoretical Investigations of N Cyclopropyl 4 Methylsulfanyl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N-cyclopropyl-4-(methylsulfanyl)benzamide.

The three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. Computational methods are employed to determine the most stable conformation by optimizing the molecular geometry. This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For similar benzamide (B126) derivatives, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide reliable geometric parameters that correlate well with experimental data from X-ray crystallography. researchgate.netjppres.com

A conformational analysis, often performed through a Potential Energy Surface (PES) scan, reveals the energy landscape of the molecule as a function of specific dihedral angles. researchgate.net For this compound, key rotations would be around the amide bond (C-N) and the bond connecting the phenyl ring to the carbonyl group. This analysis helps identify the global minimum energy conformation and other low-energy conformers that may be present in different environments. Studies on secondary N-cyclopropyl amides have highlighted their distinct conformational preferences compared to other amides. acs.org

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Derivative This table presents typical bond lengths and angles for a benzamide scaffold, as specific experimental or calculated data for this compound is not available in the cited literature.

Parameter Bond Typical Value (Å) Parameter Angle Typical Value (°)
Bond Length C=O 1.25 Angle O=C-N 122.0
C-N 1.36 C-N-C(cyclopropyl) 125.0
C-C (phenyl) 1.40 (avg.) C-C-S 119.0

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. For this compound, regions of negative potential (typically colored red) are expected around the carbonyl oxygen and the sulfur atom of the methylsulfanyl group, indicating their susceptibility to electrophilic attack. researchgate.netmdpi.com Regions of positive potential (blue) are anticipated around the amide hydrogen, making it a potential hydrogen bond donor.

Mulliken population analysis or other charge calculation methods can quantify the partial charges on each atom, providing a more detailed picture of the charge distribution within the molecule. mdpi.com This information is critical for understanding intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. jppres.com

For benzamide derivatives, the HOMO is often localized on the electron-rich phenyl ring and the substituent groups, while the LUMO is typically distributed over the carbonyl group and the aromatic system. jppres.com Analysis of the HOMO and LUMO distribution in this compound would pinpoint the most probable regions for electron donation and acceptance during a chemical reaction.

Table 2: Representative Frontier Orbital Energies for a Benzamide Derivative This table shows typical HOMO, LUMO, and energy gap values calculated for a benzamide derivative. Specific values for this compound would require dedicated quantum chemical calculations.

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.8

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jppres.commdpi.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Benzamide derivatives have been studied as inhibitors for various enzymes, and docking studies have been crucial in understanding their mechanism of action. researchgate.netnih.gov

For this compound, docking studies could be performed against a range of potential enzyme targets. The results would reveal the most likely binding pose and the specific amino acid residues in the active site that interact with the cyclopropyl (B3062369), methylsulfanyl, and benzamide moieties of the ligand.

Docking programs provide a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) of the ligand to the protein. researchgate.net A more negative binding energy generally indicates a more favorable interaction. These scores are used to rank different compounds and predict their potential inhibitory activity.

Molecular Dynamics (MD) simulations can further refine the docked complex and assess its stability over time. By simulating the motion of the protein-ligand system, MD can provide insights into the flexibility of the binding site and the ligand, and calculate more accurate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). bindingdb.org These simulations would offer a dynamic view of the interaction between this compound and its biological target, confirming the stability of the predicted binding mode.

Simulations of Conformational Dynamics of this compound Upon Binding

The binding of a ligand to its biological target is not a simple lock-and-key event but rather a dynamic process involving conformational changes in both the ligand and the receptor. Molecular dynamics (MD) simulations are a powerful computational tool used to study these intricate movements over time. For this compound, MD simulations can elucidate the conformational landscape it explores upon interacting with a protein's binding site.

A key structural feature of this compound is the N-cyclopropyl amide group. Studies on similar secondary N-cyclopropyl amides have revealed distinct conformational preferences compared to other aliphatic secondary amides. acs.org Specifically, N-cyclopropyl amides can exhibit a significant population of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in nonpolar environments. acs.org Furthermore, they often adopt an ortho conformation around the N-cyclopropyl bond, which is in contrast to the more common anti conformation seen in other secondary acetamides. acs.org

When this compound binds to a target protein, these intrinsic conformational tendencies will influence the binding process. MD simulations can track the trajectory of the ligand as it approaches and settles into the binding pocket, revealing the following:

Induced Fit vs. Conformational Selection: Simulations can help determine whether the ligand adapts its conformation to fit the binding site (induced fit) or if the protein selects a pre-existing, favorable conformation of the ligand from its solution-state ensemble.

Key Intermolecular Interactions: The simulations can highlight the specific atoms and functional groups of this compound that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with amino acid residues of the target protein. The sulfur atom of the methylsulfanyl group, for instance, can participate in various non-covalent interactions.

Energetics of Binding: By calculating the free energy of binding, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), simulations can quantify the stability of the ligand-protein complex. This can reveal the energetic contributions of different conformational states and interactions. mdpi.comnih.gov

Water Dynamics: The role of water molecules in mediating or being displaced from the binding interface can be explicitly modeled, providing a more accurate picture of the binding thermodynamics.

For example, in studies of other benzamide derivatives, MD simulations have been crucial in confirming the stability of docked poses and understanding how substitutions on the benzamide scaffold affect binding orientation and affinity. nih.govrsc.org Similar investigations on this compound would be instrumental in rationally designing more potent and selective analogs.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. These ligand-based drug design approaches are particularly useful when the three-dimensional structure of the biological target is unknown.

Derivation of Pharmacophore Models from Active this compound Analogs

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, positive/negative ionizable groups) that a molecule must possess to be recognized by a specific biological target. These models are typically derived from a set of known active compounds.

For this compound and its analogs, a pharmacophore model would be constructed by aligning a series of structurally related compounds that have shown significant biological activity against a particular target. The process generally involves:

Selection of a Training Set: A diverse set of active analogs of this compound would be chosen. These could include compounds with variations in the substitution pattern on the benzamide ring or modifications to the cyclopropyl or methylsulfanyl moieties.

Conformational Analysis: The possible low-energy conformations of each molecule in the training set are generated.

Feature Identification and Alignment: Common chemical features are identified and the molecules are superimposed in 3D space to find a common arrangement of these features that is hypothesized to be responsible for their biological activity.

Model Generation and Validation: A pharmacophore model is generated based on the alignment. This model is then validated by its ability to distinguish between known active and inactive compounds. A statistically robust model, often evaluated by parameters like R² and Q² in 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can then be used for further applications. researchgate.net

Studies on various benzamide derivatives have successfully employed this approach to identify key pharmacophoric features for targets such as HBV capsid assembly modulators and ROCK1 inhibitors. nih.govnih.gov

FeaturePotential Role in Pharmacophore Model
Aromatic Ring Hydrophobic interactions, pi-stacking
Amide Linker Hydrogen bond donor (N-H) and acceptor (C=O)
Cyclopropyl Group Hydrophobic interactions, conformational restriction
Methylsulfanyl Group Hydrophobic/lipophilic interactions, potential hydrogen bond acceptor

Application in Ligand-Based Discovery Pipelines for Related Compounds

Once a validated pharmacophore model for this compound analogs is established, it becomes a powerful tool in a virtual screening pipeline to discover new lead compounds. benthamscience.com This process involves using the pharmacophore model as a 3D query to search large databases of chemical compounds.

The typical workflow for a ligand-based discovery pipeline is as follows:

Database Preparation: Large compound libraries, such as ZINC, ChEMBL, or commercial collections, are prepared for screening. This involves generating 3D conformations for each molecule in the database.

Virtual Screening: The pharmacophore model is used to rapidly filter the database, retaining only those molecules that can match the pharmacophoric features in a low-energy conformation.

Hit Filtering and Refinement: The initial hits from the virtual screen are often further filtered based on other criteria, such as molecular weight, lipophilicity (logP), and other drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.commdpi.com

Molecular Docking (Optional): If a structure of the biological target is available, the filtered hits can be subjected to molecular docking to predict their binding mode and estimate their binding affinity.

Experimental Validation: The most promising candidates identified through the virtual screening pipeline are then synthesized or acquired for experimental testing to confirm their biological activity.

This approach has been successfully used to identify novel inhibitors for a wide range of biological targets, demonstrating the power of using pharmacophore models derived from active compounds to navigate the vast chemical space and discover new therapeutic agents. researchgate.netnih.gov

Enzyme Inhibition Mechanisms and Target Profiling

There is no specific information available in the public domain regarding the enzyme inhibition mechanisms and target profiling of this compound. While compounds containing a cyclopropyl-benzamide moiety have been investigated as inhibitors of various enzymes, such as p38α MAP kinase, this data is not directly applicable to this compound. nih.govnih.gov

Kinetic Analysis of Enzyme-N-cyclopropyl-4-(methylsulfanyl)benzamide Interactions

No studies detailing the kinetic analysis of interactions between this compound and any specific enzyme have been identified. Therefore, kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against any enzyme are not available.

Identification and Validation of Specific Enzyme Targets (e.g., kinases, hydrolases)

There are no published studies that identify or validate specific enzyme targets for this compound. Research on structurally related but more complex molecules has shown that the broader class of cyclopropyl-benzamides may interact with kinases, but specific targets for the requested compound have not been disclosed. nih.govnih.gov

Allosteric vs. Active Site Binding Mechanisms of the Compound

Without identified enzyme targets and detailed structural biology studies, it is not possible to determine whether this compound would act via an allosteric or active site binding mechanism.

Receptor Modulation and Signal Transduction Pathway Studies

No specific data from receptor modulation or signal transduction pathway studies for this compound is publicly available. General studies on benzamide derivatives indicate that this class of compounds can interact with various receptors, but specific affinities and functional activities for this compound have not been reported.

Receptor Binding Affinity and Selectivity Profiling (e.g., GPCRs)

There are no available data on the receptor binding affinity (e.g., Kd, Ki) or selectivity profile of this compound for any G-protein coupled receptors (GPCRs) or other receptor types. While some N-cyclopropyl-N-piperidinyl-benzamide derivatives have been investigated as modulators of the GPR119 receptor, these are structurally distinct from the compound . google.com

Agonist, Antagonist, or Inverse Agonist Characterization of this compound

Due to the lack of receptor binding data, the functional activity of this compound as a potential agonist, antagonist, or inverse agonist at any receptor remains uncharacterized.

Advanced Analytical and Spectroscopic Research for Mechanistic Insight

High-Resolution Mass Spectrometry for Mechanistic Metabolite Identification of N-cyclopropyl-4-(methylsulfanyl)benzamide

High-resolution mass spectrometry (HRMS) is an indispensable tool in drug metabolism studies, offering the ability to determine the elemental composition of drug metabolites with high accuracy and confidence. nih.gov When investigating the metabolic fate of this compound, HRMS, particularly coupled with liquid chromatography (LC-MS), allows for the separation and identification of metabolites from complex biological matrices like liver microsome incubations. ijpras.comnih.gov The core principle relies on measuring the mass-to-charge ratio (m/z) of ions with enough resolution and accuracy (typically <5 ppm deviation) to distinguish between isobaric interferences and to predict molecular formulas reliably. nih.gov

The primary metabolic pathways anticipated for this compound involve oxidation at its most chemically susceptible sites: the sulfur atom and the cyclopropyl (B3062369) ring.

S-Oxidation: The methylsulfanyl (-S-CH₃) group is prone to oxidation by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These additions of one and two oxygen atoms, respectively, result in precise mass shifts that are readily detected by HRMS.

Cyclopropyl Ring Metabolism: The cyclopropyl group, while often added to increase metabolic stability, can undergo CYP-mediated oxidation. bohrium.com This may result in hydroxylation on the ring or, more drastically, ring-opening, which would lead to a variety of potential metabolites. bohrium.com These transformations also result in characteristic mass changes.

By comparing the HRMS data of control samples with samples incubated with the compound, potential metabolites can be identified by searching for the predicted exact masses of these modified forms. nih.gov Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that helps to confirm the site of modification. nih.gov

Table 1: Potential Metabolites of this compound and Their Predicted HRMS Data

Compound/Metabolite NameChemical FormulaPredicted Exact Mass [M+H]⁺Mass Change from ParentProbable Metabolic Pathway
This compound (Parent)C₁₁H₁₃NOS208.07910-
N-cyclopropyl-4-(methylsulfinyl)benzamideC₁₁H₁₃NO₂S224.0740+15.9949S-Oxidation
N-cyclopropyl-4-(methylsulfonyl)benzamideC₁₁H₁₃NO₃S240.0689+31.9898S-Oxidation
N-(hydroxycyclopropyl)-4-(methylsulfanyl)benzamideC₁₁H₁₃NO₂S224.0740+15.9949Cyclopropyl Hydroxylation

X-ray Crystallography and Co-crystallization for Precise Binding Mode Determination of this compound Complexes

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional snapshot of a ligand bound to its protein target. This technique allows for the direct visualization of the precise orientation and conformation of the inhibitor in the active site, which is invaluable for structure-based drug design. nih.gov To determine the structure of this compound in a complex, co-crystallization is a common approach.

In a co-crystallization experiment, the purified target protein is mixed with an excess of this compound before crystallization trials are initiated. If suitable crystals of the protein-ligand complex form, they are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. This pattern is then processed to generate an electron density map. By interpreting this map, a detailed atomic model of the protein-ligand complex can be built, revealing several key features: acs.org

Binding Pose: The exact orientation of this compound within the protein's binding site.

Ligand Conformation: The specific three-dimensional shape, including bond rotations, adopted by the compound upon binding.

Key Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between the compound and the protein residues. For example, one could visualize if the amide group acts as a hydrogen bond donor or acceptor and how the cyclopropyl and methylsulfanyl groups are positioned within hydrophobic pockets.

This structural information provides a powerful rationale for the compound's activity and serves as a blueprint for designing next-generation inhibitors with improved potency and selectivity. nih.gov

Table 3: Key Stages and Outcomes of an X-ray Crystallography Study

StageDescriptionOutcome for this compound Complex
Co-crystallizationThe purified protein is incubated with the compound and subjected to various crystallization screening conditions.Formation of well-ordered crystals of the protein-ligand complex.
Data CollectionCrystals are exposed to an X-ray source, and the resulting diffraction pattern is recorded.A dataset of diffraction intensities.
Structure Solution & RefinementThe diffraction data is used to calculate an electron density map, into which an atomic model is built and refined.A high-resolution 3D model of the compound bound to its target.
Structural AnalysisThe final model is analyzed to identify key binding interactions and conformational details.A precise map of hydrogen bonds, hydrophobic interactions, and the overall binding mode.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Thermodynamic Binding Characterization

While NMR and crystallography provide structural insights, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantifying the energetics and kinetics of the binding interaction. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein. nih.gov In a typical experiment, a solution of this compound would be titrated in small aliquots into a sample cell containing the target protein. The resulting heat changes are measured after each injection, generating a binding isotherm. Analysis of this isotherm provides a complete thermodynamic profile of the interaction in a single, label-free experiment. nih.govresearchgate.net The key parameters obtained are:

Binding Affinity (K_d): The dissociation constant, a measure of binding strength.

Stoichiometry (n): The ratio of ligand to protein in the complex (e.g., 1:1). ijpras.com

Enthalpy (ΔH): The change in enthalpy, indicating the contribution of hydrogen bonds and van der Waals forces to the binding energy. researchgate.net

Entropy (ΔS): The change in entropy, reflecting the change in disorder, often driven by the hydrophobic effect. researchgate.net

Table 4: Representative Thermodynamic Data from an ITC Experiment

ParameterDescriptionExample Value for a Strong Interaction
K_d (Dissociation Constant)Concentration required to saturate 50% of the protein; lower is tighter.100 nM
n (Stoichiometry)Molar ratio of ligand to protein at saturation.1.05
ΔH (Enthalpy Change)Heat released or absorbed upon binding.-12.5 kcal/mol
-TΔS (Entropic Contribution)Contribution of changes in disorder to the free energy of binding.3.0 kcal/mol
ΔG (Gibbs Free Energy)Overall binding energy (ΔG = ΔH - TΔS).-9.5 kcal/mol

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical biosensing technique that provides kinetic information about molecular interactions. nih.gov In an SPR experiment, the target protein is typically immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov This allows for the direct measurement of:

  • Association Rate Constant (k_a or k_on): The rate at which the compound binds to the protein.
  • Dissociation Rate Constant (k_d or k_off): The rate at which the compound dissociates from the protein.
  • The equilibrium dissociation constant (K_d) can be calculated as the ratio of the off-rate to the on-rate (k_d/k_a), providing a kinetic validation of the binding affinity measured by ITC. nih.gov

    Table 5: Representative Kinetic Data from an SPR Experiment

    ParameterDescriptionExample Value
    k_a (Association Rate)Rate of complex formation.2.5 x 10⁵ M⁻¹s⁻¹
    k_d (Dissociation Rate)Rate of complex decay.2.5 x 10⁻² s⁻¹
    K_d (Dissociation Constant)Calculated as k_d / k_a; measures binding affinity.100 nM

    Exploration of N Cyclopropyl 4 Methylsulfanyl Benzamide in Non Medicinal Research Applications

    Agrochemical Research: Herbicidal or Insecticidal Mechanism of Action

    Benzamide (B126) derivatives are a well-established class of compounds in agrochemical research, exhibiting both herbicidal and insecticidal properties. bcpcpesticidecompendium.org The specific combination of functional groups in N-cyclopropyl-4-(methylsulfanyl)benzamide suggests potential mechanisms of action targeting various biological processes in plants and insects.

    Target Enzymes in Plant Metabolism or Pest Physiology

    While direct studies on this compound are not extensively documented, the mechanisms of related compounds provide a framework for its potential biological targets.

    Herbicide Action: A prominent mode of action for some benzamide herbicides is the inhibition of microtubule assembly in plant cells, which disrupts cell division and growth. weedscience.org Another potential target, based on related isoxazole (B147169) carboxamides, is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.gov Inhibition of HPPD disrupts carotenoid biosynthesis, leading to the characteristic bleaching of plant tissues and eventual death. researchgate.net The N-cyclopropyl sulfonamide safener, cyprosulfamide, protects crops by inducing detoxifying enzymes like glutathione (B108866) S-transferases (GSTs) and cytochromes P450s (CYPs), which metabolize herbicides. ncl.ac.uk This suggests that this compound could potentially modulate these metabolic pathways in plants.

    Insecticide Action: In the realm of insecticides, many modern compounds, including the related anthranilic diamides, function by targeting ryanodine (B192298) receptors, which leads to uncontrolled calcium release and paralysis in insects. acs.org Other research on novel benzamide derivatives has demonstrated potent insecticidal activity against various pests, such as Spodoptera frugiperda and the white mango scale insect, Aulacaspis tubercularis, although the precise molecular targets are not always fully elucidated. nih.govresearchgate.net Additionally, some benzamide compounds have shown larvicidal activity against mosquitos. acs.orgnih.gov

    Structure-Activity Relationships for Agrochemical Efficacy of Related Benzamides

    The biological activity of benzamide derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies, which relate a compound's three-dimensional structure to its biological effect, are crucial for designing effective agrochemicals. drugdesign.org

    Key structural features influencing the agrochemical efficacy of benzamides include:

    Substituents on the Phenyl Ring: The nature and position of substituents on the benzamide phenyl ring significantly impact activity. The 4-(methylsulfanyl) group in the target compound is an electron-donating group, which can influence how the molecule binds to its target enzyme or receptor. nih.gov SAR studies on substituted cinnamic acid amides, for instance, found that specific chloro and hydroxy substitutions resulted in herbicidal activity comparable to the commercial standard, metribuzin. nih.gov

    The Amide Group: The amide linkage is often critical for forming hydrogen bonds with the target receptor site. drugdesign.orgmdpi.com

    The N-Substituent: The group attached to the amide nitrogen plays a vital role in determining potency and selectivity. The cyclopropyl (B3062369) group is a common feature in bioactive molecules as it can enhance metabolic stability and affinity for target proteins. nih.gov In a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, the combination of the cyclopropyl and benzyl (B1604629) groups led to potent herbicidal effects. nih.gov

    The following interactive table summarizes SAR findings for various benzamide derivatives in an agrochemical context.

    Compound/SeriesTargetKey Structural Features for ActivityReference
    Substituted Cinnamic AmidesRadish (Raphanus sativus)2-chloro and 4'-hydroxy substitutions on the cinnamanilide (B1331705) structure enhanced germination inhibition. nih.gov
    Anthranilic Diamide AnaloguesOriental Armyworm, Diamondback MothThe carbonyl thiourea (B124793) moiety was found to be important for insecticidal activity. acs.org
    N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamidesVarious WeedsIsoxazole ring-opening to a diketonitrile was necessary for HPPD inhibition. nih.gov
    Benzamide DerivativesSpodoptera frugiperdaSpecific substitutions led to a lead compound with an LC50 of 24.8 mg/L. nih.gov

    Material Science Applications of this compound Derivatives

    Benzamide-based structures are being explored for the development of novel functional materials due to their synthetic accessibility, structural rigidity, and capacity for hydrogen bonding.

    Synthesis and Characterization of Functional Materials

    The synthesis of this compound would typically be achieved through the reaction of 4-(methylsulfanyl)benzoyl chloride with cyclopropylamine (B47189). To create functional materials, this core structure could be incorporated as a monomer into a polymer chain or used to form metal-organic frameworks (MOFs). The synthesis of related benzamide derivatives for various applications is well-established. nih.govnih.gov For example, novel benzamides have been synthesized via multi-step reactions involving esterification, cyanation, cyclization, and aminolysis. nih.gov

    The characterization of such new materials would involve a suite of standard analytical techniques:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, with characteristic signals expected for the cyclopropyl, phenyl, and methylsulfanyl protons and carbons. mdpi.com

    Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, such as the C=O and N-H stretches of the amide bond. researchgate.net

    Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition. nih.gov

    X-ray Diffraction: For crystalline materials, X-ray diffraction would elucidate the precise three-dimensional arrangement of molecules in the solid state. mdpi.com

    Exploration of Photophysical or Electronic Properties

    Derivatives of benzamide are of interest in material science for their potential electronic and photophysical properties, which could be harnessed in applications like organic light-emitting diodes (OLEDs) or sensors. These properties are governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se

    The electronic properties of this compound can be inferred from theoretical studies on related compounds:

    HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels (the band gap) determines the electronic and optical properties of a material. sci-hub.se First-principles calculations on chlorinated phenyl benzamides have shown band gaps ranging from 0.74 eV to 3.08 eV, indicating their potential as semiconducting or nonlinear optical (NLO) materials. researchgate.nettandfonline.com

    Influence of Substituents: The nature of the substituents on the benzamide structure can tune these electronic properties. Electron-donating groups, such as the methylsulfanyl group, are known to raise the HOMO energy level. sci-hub.se This can lead to a smaller band gap and a red-shift (a shift to longer wavelengths) in the material's absorption spectrum. sci-hub.se

    The following interactive table presents calculated electronic properties for several benzamide derivatives, illustrating the effect of different substituents.

    Benzamide DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
    Benzamide (Reference)-6.724-1.0715.653 sci-hub.se
    N-benzhydryl benzamide-6.44-1.065.38 sci-hub.se
    4-chloro-phenyl-benzamide--0.74 tandfonline.com
    2-chloro-3-chloro-phenyl-benzamide--3.08 tandfonline.com

    Future Research Trajectories and Unaddressed Questions for N Cyclopropyl 4 Methylsulfanyl Benzamide

    Emerging Synthetic Methodologies and Scalability Research

    The development of efficient and scalable synthetic routes is paramount for the translation of a promising compound from the laboratory to clinical and commercial viability. While established methods for amide bond formation are well-documented, future research for N-cyclopropyl-4-(methylsulfanyl)benzamide will likely focus on novel catalytic systems and process intensification to improve yield, purity, and cost-effectiveness.

    Emerging trends in organic synthesis that could be applied include:

    Continuous Flow Chemistry: This approach offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

    Novel Coupling Reagents: The exploration of new, more efficient, and greener coupling reagents for the amidation reaction between 4-(methylsulfanyl)benzoic acid and cyclopropylamine (B47189) could reduce waste and reaction times.

    Enzymatic Synthesis: Biocatalysis presents a highly selective and environmentally friendly alternative to traditional chemical synthesis. The identification or engineering of enzymes capable of catalyzing the formation of this compound could offer significant advantages in terms of sustainability and stereoselectivity.

    Exploration of Novel Biological Targets and Pathophysiological Pathways

    While the initial biological activities of this compound derivatives are being investigated, a significant area of future research lies in the comprehensive exploration of their potential biological targets and involvement in various pathophysiological pathways. The cyclopropylamide moiety is a known pharmacophore in a variety of biologically active compounds. nih.gov

    Future investigations should consider:

    Kinase Inhibition: Derivatives of N-cyclopropyl-benzamide have shown activity as inhibitors of kinases such as p38α MAP kinase, which is involved in inflammatory responses. nih.gov Screening this compound against a broad panel of kinases could uncover novel anti-inflammatory or anti-cancer activities.

    Osteoclast Differentiation: Recent studies have demonstrated that certain N-cyclopropyl benzamide (B126) derivatives can inhibit RANKL-mediated osteoclast differentiation, suggesting a potential role in treating bone-related disorders like osteoporosis. nih.gov Investigating the effect of this compound on this pathway is a logical next step.

    Antimicrobial and Antifungal Activity: The cyclopropane (B1198618) ring is present in a number of compounds with antimicrobial and antifungal properties. mdpi.comresearchgate.net Evaluating this compound against a range of bacterial and fungal strains could reveal new therapeutic applications. nih.govresearchgate.net

    A systematic approach, including high-throughput screening and phenotypic assays, will be essential to identify and validate novel biological targets.

    Integration of Artificial Intelligence and Machine Learning in Compound Research

    The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com For this compound, these computational tools can significantly accelerate research in several key areas:

    Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of this compound and its virtual derivatives. This can help prioritize the synthesis of compounds with the most promising characteristics.

    Target Identification and Validation: By analyzing large biological datasets, AI can help identify potential protein targets for this compound and suggest its potential use in various diseases. mdpi.com

    De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for a specific biological target.

    Synthetic Route Prediction: Machine learning models can assist in designing the most efficient and cost-effective synthetic routes, a significant boon for scalability research. mdpi.com

    The integration of AI and ML will undoubtedly streamline the research process, reduce costs, and increase the probability of success in developing this compound into a viable therapeutic agent.

    Advanced In Vitro and Ex Vivo Models for Mechanistic Validation

    To gain a deeper understanding of the biological effects and mechanism of action of this compound, it is crucial to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant model systems. nih.gov

    Future mechanistic studies should employ:

    3D Organoids and Spheroids: These models more accurately mimic the complex cellular interactions and microenvironment of human tissues, providing more reliable data on compound efficacy and toxicity. researchgate.net For instance, if the compound shows anti-cancer potential, its effects could be tested on tumor spheroids.

    Organ-on-a-Chip (OOC) Technology: OOC platforms are microfluidic devices that recapitulate the structure and function of human organs. nih.govresearchgate.net They allow for the study of drug metabolism, efficacy, and toxicity in a dynamic and human-relevant context. A gut-liver-on-a-chip model, for example, could provide valuable insights into the oral bioavailability and first-pass metabolism of the compound. nih.gov

    Ex Vivo Tissue Models: Using freshly isolated human or animal tissues can provide a bridge between in vitro studies and in vivo animal models, offering a highly relevant system to study the compound's effects on complex biological processes.

    These advanced models will be instrumental in validating the mechanisms of action suggested by initial screenings and computational studies, providing a more accurate prediction of the compound's behavior in humans. researchgate.net

    Q & A

    Basic Research Questions

    What synthetic methodologies are effective for preparing N-cyclopropyl-4-(methylsulfanyl)benzamide?

    The compound is synthesized via acylation of cyclopropylamine with 4-(methylsulfanyl)benzoyl chloride. A validated protocol involves reacting 4-(methylsulfanyl)benzoyl chloride (1.55 g, 9.09 mmol) with cyclopropylamine under inert conditions (e.g., dry THF, 0°C to room temperature) to yield the product in >99% purity. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane = 1:4) .

    Key Methodological Steps:

    • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
    • Confirm structure using 1H^1H-NMR (e.g., δ 7.74–7.66 ppm for aromatic protons, δ 2.88 ppm for cyclopropyl CH) .

    How is the compound characterized spectroscopically?

    Primary Techniques:

    • 1H^1H-NMR : Aromatic protons (δ 7.6–7.8 ppm), cyclopropyl CH (δ 2.8–3.0 ppm), and methylsulfanyl S–CH3_3 (δ 2.1 ppm) are diagnostic .
    • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction reveals dihedral angles between the benzamide and cyclopropyl groups (e.g., 61.31° between phenyl and methylsulfanyl planes) .

    Advanced Tip : Use 13C^{13}C-NMR to resolve ambiguities in sulfur-containing moieties (C–S coupling constants).

    Advanced Research Questions

    How does the methylsulfanyl group influence reactivity in oxidative environments?

    The methylsulfanyl (–SCH3_3) group is prone to oxidation, forming sulfoxide (–SO–) or sulfone (–SO2_2–) derivatives under mild conditions (e.g., H2_2O2_2/acetic acid). For example, N-cyclopropyl-4-(methylsulfinyl)benzamide (2i) was isolated after oxidative fluorination, confirmed by 1H^1H-NMR downfield shifts (δ 3.2–3.4 ppm for –SO–) .

    Experimental Design for Stability Studies:

    • Expose the compound to controlled oxidants (e.g., mCPBA, NaIO4_4) and monitor via LC-MS.
    • Compare kinetic stability with analogs lacking the methylsulfanyl group.

    What contradictions exist in reported biological activities of structurally related benzamides?

    While N-cyclopropyl benzamide derivatives are explored as kinase inhibitors (e.g., CFI-402257 targeting Mps1 in cancer models ), the methylsulfanyl variant’s direct bioactivity remains underexplored. Contradictions arise in herbicidal applications: analogs like 2-chloro-3-(methylsulfanyl)-N-tetrazolyl benzamide show potent activity in transgenic crops , but the absence of chlorine or trifluoromethyl groups in the target compound may reduce efficacy.

    Resolution Strategy:

    • Conduct comparative SAR studies using in vitro assays (e.g., Arabidopsis thaliana growth inhibition).
    • Evaluate ligand-receptor binding via molecular docking (e.g., HPPD enzyme homology models).

    How can computational methods predict the compound’s physicochemical properties?

    Approaches:

    • QSAR Modeling : Use PubChem datasets to correlate substituents (e.g., cyclopropyl, methylsulfanyl) with logP, solubility, and bioavailability .
    • Quantum Chemistry : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfur in –SCH3_3) .

    Validation : Compare predicted vs. experimental 1H^1H-NMR chemical shifts (RMSD < 0.1 ppm).

    What challenges arise in analyzing degradation products of this compound?

    Degradation under UV light or acidic conditions generates cyclopropane ring-opened byproducts (e.g., acrylamide derivatives) and sulfoxides.

    Analytical Workflow:

    • HPLC-HRMS : Use C18 columns (ACN/water gradient) to separate degradation products.
    • Isotopic Labeling : Track sulfur oxidation pathways using 34S^{34}S-labeled methylsulfanyl groups.

    Methodological Recommendations

    For Mechanistic Studies

    • Use stopped-flow kinetics to probe reaction intermediates in oxidation pathways.
    • Employ 19F^{19}F-NMR if fluorinated analogs are synthesized (e.g., trifluoromethyl derivatives ).

    For Structural Optimization

    • Replace methylsulfanyl with sulfonamide (–SO2_2NH2_2) to enhance metabolic stability .
    • Introduce electron-withdrawing groups (e.g., –CN, –CF3_3) to modulate electronic properties .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-cyclopropyl-4-(methylsulfanyl)benzamide
    Reactant of Route 2
    Reactant of Route 2
    N-cyclopropyl-4-(methylsulfanyl)benzamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.